molecular formula C8H4ClF3N4O B061328 5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole CAS No. 190082-01-0

5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole

Cat. No.: B061328
CAS No.: 190082-01-0
M. Wt: 264.59 g/mol
InChI Key: QHMVGHTVCHFTEH-UHFFFAOYSA-N
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Description

5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole is a chemical compound with the molecular formula C8H4ClF3N4O It is a member of the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(trifluoromethoxy)aniline and sodium azide.

    Formation of Tetrazole Ring: The aniline derivative undergoes a cyclization reaction with sodium azide in the presence of a suitable catalyst, such as copper sulfate, to form the tetrazole ring.

    Chlorination: The resulting tetrazole compound is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Coupling: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are typical.

Major Products

    Substituted Tetrazoles: Products where the chlorine atom is replaced by other functional groups.

    Coupled Products: Complex molecules formed through coupling reactions, useful in drug discovery and materials science.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole is used as a building block for synthesizing more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The tetrazole ring is known to mimic carboxylic acids, making it useful in designing enzyme inhibitors and receptor antagonists. Research has shown its potential in developing anti-inflammatory and antimicrobial agents.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and coatings. Its stability and reactivity make it a valuable component in creating materials with specific properties, such as enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of 5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole depends on its application. In medicinal chemistry, it often acts by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The tetrazole ring can form hydrogen bonds and electrostatic interactions with the target, stabilizing the compound-target complex and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-phenyl-1H-tetrazole
  • 4-(Trifluoromethoxy)phenyl-1H-tetrazole
  • 5-Methyl-1-[4-(trifluoromethoxy)phenyl]tetrazole

Uniqueness

5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole is unique due to the presence of both the chlorine atom and the trifluoromethoxy group. This combination imparts distinct electronic and steric properties, enhancing its reactivity and stability compared to similar compounds. The trifluoromethoxy group increases lipophilicity, which can improve the compound’s ability to cross biological membranes, making it more effective in medicinal applications.

Properties

IUPAC Name

5-chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N4O/c9-7-13-14-15-16(7)5-1-3-6(4-2-5)17-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMVGHTVCHFTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599060
Record name 5-Chloro-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190082-01-0
Record name 5-Chloro-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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